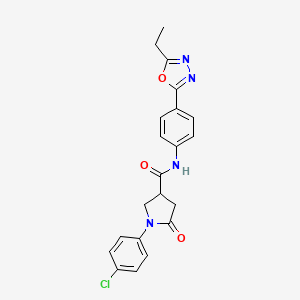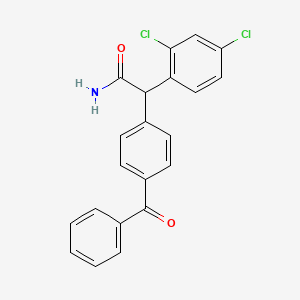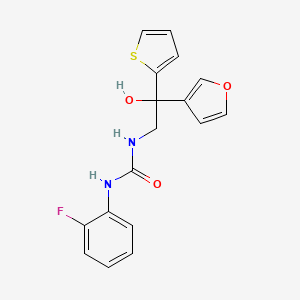![molecular formula C13H20N6O2 B2410956 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione CAS No. 71527-03-2](/img/structure/B2410956.png)
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione, also known as theophylline, is a methylxanthine compound that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over a century and is still widely prescribed due to its bronchodilator effects, anti-inflammatory properties, and ability to improve respiratory muscle function.
作用機序
Theophylline acts as a non-selective phosphodiesterase inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the body. This results in relaxation of smooth muscle in the airways, leading to bronchodilation. Theophylline also inhibits the release of inflammatory cytokines and chemokines, which reduces airway inflammation. Furthermore, 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione enhances respiratory muscle function by increasing diaphragmatic contractility and reducing fatigue.
Biochemical and Physiological Effects
Theophylline has a number of biochemical and physiological effects in the body. It increases heart rate and cardiac output, which can lead to tachycardia and arrhythmias in high doses. Theophylline also increases diuresis and can cause hypokalemia, which can lead to muscle weakness and cardiac arrhythmias. In addition, this compound can stimulate the central nervous system, leading to insomnia, anxiety, and seizures in high doses.
実験室実験の利点と制限
Theophylline has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Additionally, 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione has been extensively studied and its effects on various physiological processes are well-documented. However, this compound has several limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between effective and toxic doses is small. Additionally, this compound has a number of side effects that can confound experimental results.
将来の方向性
There are several areas for future research on 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione. One area of research is the development of new formulations of this compound that have improved pharmacokinetic properties and reduced side effects. Another area of research is the identification of new therapeutic uses for this compound, such as in the treatment of heart failure or cerebral ischemia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
Theophylline can be synthesized from xanthine through a series of chemical reactions. The first step involves the alkylation of xanthine with methyl iodide to form 1,3-dimethylxanthine. This compound is then oxidized with potassium permanganate to form 1,3-dimethyluric acid, which is subsequently treated with phosphorus oxychloride to produce 1,3-dimethyl-7-methylxanthine. Finally, the 7-methyl group is further alkylated with 4-methylpiperazine to form 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione.
科学的研究の応用
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function, reduce airway inflammation, and enhance respiratory muscle function. Theophylline has also been investigated for its potential use in the treatment of other conditions such as heart failure, cerebral ischemia, and neonatal apnea. Additionally, 1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione has been used as a research tool to study the effects of adenosine receptor antagonism on various physiological processes.
特性
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-16-4-6-19(7-5-16)8-9-14-10-11(15-9)17(2)13(21)18(3)12(10)20/h4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOGLSVXQQNHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)

![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)


![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)

![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
